spoIVFA protein spoIVFA protein
Brand Name: Vulcanchem
CAS No.: 145138-21-2
VCID: VC0232614
InChI:
SMILES:
Molecular Formula: C10H11NO
Molecular Weight: 0

spoIVFA protein

CAS No.: 145138-21-2

Cat. No.: VC0232614

Molecular Formula: C10H11NO

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

spoIVFA protein - 145138-21-2

Specification

CAS No. 145138-21-2
Molecular Formula C10H11NO
Molecular Weight 0

Introduction

Structural Characteristics of SpoIVFA

Protein Structure and Domains

SpoIVFA is an integral membrane protein with multiple transmembrane segments that anchor it within the membrane surrounding the developing spore. Structural analyses have revealed that SpoIVFA contains distinct domains that facilitate its interactions with other proteins in the pro-σK processing complex . The membrane-embedded portions of SpoIVFA are particularly important for its localization and function within the sporulation machinery . Research using fusion proteins, including GFP-SpoIVFA constructs, has provided insights into the protein's structural organization while maintaining its functional capabilities . Cross-linking experiments and co-evolutionary analyses have further contributed to our understanding of SpoIVFA's structure, particularly how its domains interact with BofA and SpoIVFB to form a stable regulatory complex . These studies have been instrumental in developing structural models that explain how SpoIVFA functions as a tethering platform for the assembly of the pro-σK processing machinery .

Membrane Localization

SpoIVFA exhibits specific subcellular localization, becoming concentrated in the membrane that surrounds the developing forespore during sporulation. This precise localization is critical for its function in compartment-specific signaling and regulated proteolysis during spore formation . Studies using fluorescent protein fusions have demonstrated that SpoIVFA is primarily responsible for determining the subcellular localization of the entire pro-σK processing complex . The protein's transmembrane segments anchor it within the membrane, positioning it to interact with other components of the processing machinery and respond to signals from the forespore . Experimental evidence indicates that SpoIVFA's membrane localization is essential for bringing together the components required for regulated pro-σK processing . This strategic positioning within the membrane ensures that pro-σK processing occurs at the correct location and time during sporulation, highlighting the importance of SpoIVFA's membrane localization for its regulatory function .

SpoIVFA's Role in Sporulation of Bacillus subtilis

The Sporulation Process

Sporulation in Bacillus subtilis is a complex developmental process triggered by nutrient limitation, resulting in the formation of metabolically dormant, environmentally resistant spores. This process begins with asymmetric cell division, which creates two unequal compartments: the larger mother cell and the smaller forespore that will develop into the mature spore . SpoIVFA functions specifically within the mother cell compartment, where it plays a crucial role in regulating the activation of the mother cell-specific transcription factor σK . The sequential activation of compartment-specific sigma factors, including σK, ensures the proper timing and execution of the genetic programs required for spore formation . SpoIVFA participates in the intercompartmental signaling that coordinates gene expression between the mother cell and forespore, contributing to the precise temporal regulation that characterizes sporulation . Through its interactions with other regulatory proteins, SpoIVFA helps control the final stages of spore maturation, which include the formation of protective layers around the developing spore and preparation for eventual release .

Regulatory Function in Pro-σK Processing

SpoIVFA serves as a key regulator of pro-σK processing, a critical step in the activation of the transcription factor σK during sporulation. The inactive precursor pro-σK must be proteolytically processed to generate the active transcription factor that directs the final stages of spore formation in the mother cell . SpoIVFA functions primarily by inhibiting the premature activation of the processing enzyme SpoIVFB, a membrane-embedded metalloprotease that cleaves pro-σK to its mature form . This inhibition is achieved through the formation of a regulatory complex in which SpoIVFA tethers BofA to SpoIVFB, allowing BofA to directly inhibit the proteolytic activity of SpoIVFB . The inhibitory function of SpoIVFA ensures that pro-σK processing occurs only after a specific signal has been received from the forespore, typically about 1 hour after the initiation of sporulation . Through this regulatory mechanism, SpoIVFA contributes to the precise timing of mother cell gene expression, which is essential for the proper sequence of events during spore development .

The SpoIVFA-BofA-SpoIVFB Regulatory Complex

Complex Formation and Structure

The SpoIVFA-BofA-SpoIVFB regulatory complex represents a sophisticated molecular machine that controls pro-σK processing during sporulation. Structural analyses and biochemical studies have demonstrated that these three proteins form a multimeric complex embedded within the membrane surrounding the forespore . SpoIVFA plays a central role in the formation of this complex by functioning as a tethering platform that brings together BofA and SpoIVFB, facilitating their interaction . Recent research using co-evolutionary coupling analyses predicts that SpoIVFA contacts both the BofA C-terminal region and SpoIVFB transmembrane segment 4 (TMS4), effectively bridging these two proteins to stabilize the inhibitory complex . The structural model of this complex suggests that SpoIVFA coordinates the positioning of BofA relative to SpoIVFB, enabling BofA to effectively inhibit SpoIVFB's proteolytic activity . This arrangement ensures that the components of the processing machinery are properly organized within the membrane to respond appropriately to signals that trigger pro-σK activation .

Inhibitory Mechanism

SpoIVFA Stability and Proteolysis

Protein Stability Measurements

Detailed investigations into SpoIVFA stability have provided quantitative insights into its regulation during cellular processes. Researchers have employed western blot analysis and protein synthesis inhibition experiments to determine the half-life of SpoIVFA under various conditions . These studies have consistently demonstrated that SpoIVFA is an inherently unstable protein with a half-life of less than 1.5 minutes in the absence of BofA, making it one of the most rapidly degraded proteins observed in Bacillus subtilis . In contrast, when BofA is present, SpoIVFA exhibits a significantly extended half-life of approximately 10 minutes, representing a more than 6-fold increase in stability . This dramatic difference in protein stability has been documented through careful time-course experiments following the inhibition of protein synthesis, allowing researchers to monitor the disappearance of existing SpoIVFA protein without the complication of new synthesis . The precise measurements of SpoIVFA stability under different conditions have been instrumental in understanding how its levels are regulated during growth and sporulation .

Proteolytic Regulation and Signaling

The proteolytic regulation of SpoIVFA represents a critical signaling mechanism in the activation of pro-σK processing during sporulation. Research has suggested that the cleavage of SpoIVFA by the serine peptidase SpoIVB could provide the necessary signal to dissolve the inhibitory complex and release BofA-mediated inhibition on SpoIVFB . This proteolytic event would allow SpoIVFB to cleave pro-σK to its mature form, activating the transcription factor required for the final stages of spore formation . Studies have demonstrated that mutations affecting SpoIVFA stability or its interaction with BofA result in earlier pro-σK processing during sporulation, consistent with a model where SpoIVFA degradation serves as a trigger for activation . The intercompartmental signaling from the forespore to the mother cell may therefore involve regulated proteolysis of SpoIVFA, providing a mechanism for coordinating gene expression between these two compartments . This proteolytic regulation creates a precise timing mechanism ensuring that σK becomes active only after the forespore has reached an appropriate stage of development, highlighting the importance of SpoIVFA proteolysis in the sporulation signaling pathway .

Comparative Stability Analysis

Table 1: Comparative Analysis of SpoIVFA Stability Under Various Conditions

ConditionSpoIVFA Half-lifeRelative Protein LevelPro-σK ProcessingReferences
BofA Present~10 minutes>20-fold increasedInhibited
BofA Absent<1.5 minutesBaseline (low)Active
FtsH Null Mutation (no BofA)Significantly increasedSubstantially increasedSubstantially inhibited
GFP-SpoIVFA Fusion (no BofA)StableUnaffected by BofA absenceNot inhibited
Sporulating Wild-type CellsStable for ~1 hourNormalOccurs after ~1 hour
Sporulating bofA MutantReducedLower than wild-typeOccurs ~1 hour earlier

The comparative stability analysis of SpoIVFA under various genetic and environmental conditions provides valuable insights into its regulation. As shown in Table 1, the presence of BofA dramatically increases both SpoIVFA stability and accumulation while inhibiting pro-σK processing . Interestingly, mutation of the FtsH protease leads to increased SpoIVFA levels even without BofA, suggesting FtsH is a key factor in SpoIVFA degradation . The GFP-SpoIVFA fusion protein demonstrates unusual stability regardless of BofA presence, indicating that structural modifications can overcome the normal instability of SpoIVFA . During normal sporulation, SpoIVFA stability is maintained for approximately one hour before pro-σK processing occurs, whereas in bofA mutants, reduced SpoIVFA levels correlate with earlier processing . These comparative data highlight the central role of SpoIVFA stability in the timing mechanism that controls pro-σK activation during sporulation .

Implications for Understanding Intramembrane Proteases

Novel Regulatory Mechanism

The SpoIVFA-BofA-SpoIVFB system represents a novel regulatory mechanism for controlling intramembrane proteases, with significant implications for understanding similar systems across biology. Unlike previously known mechanisms of intramembrane protease regulation—such as substrate localization, extramembrane domain cleavage, or substrate interaction with adapter proteins—this system employs direct inhibition through protein-protein interactions within the membrane . Research has demonstrated that BofA inhibits SpoIVFB by physically occupying its active site cleft, while SpoIVFA serves as a stabilizing tether for this inhibitory interaction . This unique regulatory approach provides insights into how membrane-embedded proteolytic activities can be precisely controlled through the assembly of multiprotein complexes . The elucidation of this mechanism expands our understanding of how cells regulate critical proteolytic events, particularly those occurring within membrane environments where traditional regulatory approaches may be less effective . This knowledge contributes to a broader comprehension of intramembrane proteolysis regulation across different biological systems and may inspire new approaches to studying similar processes in other organisms .

Therapeutic and Biotechnological Applications

Understanding the SpoIVFA-mediated regulation of intramembrane proteases has significant implications for therapeutic and biotechnological applications. The detailed characterization of how SpoIVFA and BofA inhibit SpoIVFB provides a structural and functional template for designing inhibitors of other intramembrane proteases, which are involved in numerous signaling pathways that impact human health . Intramembrane proteases participate in critical processes such as development, lipid metabolism, and stress responses, and their dysregulation is associated with various diseases including Alzheimer's disease, cancer, and infectious diseases . The structural model of the SpoIVFA-BofA-SpoIVFB inhibitory complex could guide the development of artificial inhibitors for therapeutic purposes, potentially leading to new treatments for conditions involving aberrant intramembrane proteolysis . Additionally, understanding this regulatory system has implications for biotechnological applications in areas such as agriculture, industry, and environmental protection, where controlled proteolysis could be harnessed for specific purposes . The knowledge gained from studying SpoIVFA and its partners contributes to our ability to manipulate cellular processes for both medical and industrial applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator